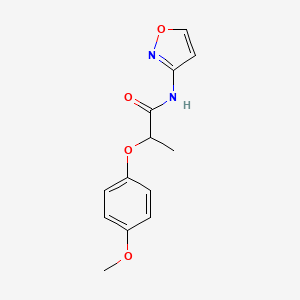![molecular formula C17H26N2O B4733809 2-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4733809.png)
2-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide
描述
2-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. This compound is also known as MP-10 and has been studied extensively for its potential as a treatment for various neurological disorders.
作用机制
The mechanism of action of MP-10 involves the inhibition of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine in the brain. By inhibiting DAT, MP-10 increases the levels of dopamine in the brain, leading to an increase in mood and motivation. MP-10 has also been shown to have a high affinity for the serotonin transporter (SERT) and the norepinephrine transporter (NET), which are responsible for the reuptake of serotonin and norepinephrine, respectively.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MP-10 are related to its mechanism of action. By increasing the levels of dopamine in the brain, MP-10 has been shown to have a positive effect on mood and motivation. This increase in dopamine levels has also been shown to have a potential therapeutic effect on addiction and depression. MP-10 has also been shown to have an effect on serotonin and norepinephrine levels, which may contribute to its therapeutic potential.
实验室实验的优点和局限性
The advantages of using MP-10 in lab experiments are related to its potential therapeutic applications. MP-10 has been shown to have a high affinity for DAT, SERT, and NET, making it a potentially useful tool for studying the role of these transporters in various neurological disorders. However, the limitations of using MP-10 in lab experiments are related to its potential side effects and toxicity. MP-10 has been shown to have a potential for abuse and may have adverse effects on the cardiovascular system.
未来方向
For the study of MP-10 include further research into its potential therapeutic applications, as well as the development of safer and more effective derivatives. MP-10 has shown promise as a potential treatment for depression, addiction, and other neurological disorders, and further research in this area may lead to the development of new and effective treatments. Additionally, the development of safer derivatives of MP-10 may reduce the potential for abuse and toxicity associated with this compound.
Conclusion:
In conclusion, MP-10 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. The synthesis of MP-10 is relatively simple, and it has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders. The mechanism of action of MP-10 involves the inhibition of DAT, SERT, and NET, which leads to an increase in dopamine, serotonin, and norepinephrine levels in the brain. MP-10 has both advantages and limitations for lab experiments, and future directions for research include further exploration of its therapeutic potential and the development of safer derivatives.
科学研究应用
MP-10 has been studied extensively for its potential applications in the treatment of various neurological disorders such as depression, anxiety, and addiction. Research has shown that MP-10 acts as a selective dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain. This increase in dopamine levels has been shown to have a positive effect on mood and motivation, making MP-10 a potential treatment for depression and addiction.
属性
IUPAC Name |
2-methyl-N-[3-(4-methylpiperidin-1-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-14-8-12-19(13-9-14)11-5-10-18-17(20)16-7-4-3-6-15(16)2/h3-4,6-7,14H,5,8-13H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJGAPSFCICQHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNC(=O)C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[3-(4-methylpiperidin-1-yl)propyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[2-(1-piperidinylmethyl)-1-propyl-1H-benzimidazol-5-yl]propanamide](/img/structure/B4733735.png)
![N-(2-(2-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4733746.png)
![N-(2-fluorophenyl)-2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4733750.png)
![4-[2-(methylthio)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4733757.png)
![N-(6-tert-butyl-3-{[(4-ethylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4733767.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethylbenzamide](/img/structure/B4733785.png)
![2-cyano-3-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(3-ethoxyphenyl)acrylamide](/img/structure/B4733797.png)


![2-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B4733815.png)
![3-{5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4733823.png)
![2-(propylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4733824.png)